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Compound of Interest |

Compound Name: (S)-1-(2-Chlorophenyl)ethanamine
CAS No.: 68285-26-7
Cat. No.: B3024606
- 7

Technical Monograph: (S)-1-(2-
Chlorophenyl)ethanamine

CAS Registry Number: 68285-26-7 Synonyms: (S)-1-(2-Chlorophenyl)ethylamine; (S)-2-
Chloro-a-methylbenzylamine; (1S)-1-(2-chlorophenyl)ethan-1-amine.

Executive Summary

(S)-1-(2-Chlorophenyl)ethanamine is a high-value chiral primary amine used primarily as an
intermediate in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. Its
structural core—a 2-chlorophenyl ring attached to a chiral ethylamine handle—serves as a
privileged pharmacophore in kinase inhibitors, GPCR ligands, and herbicides (e.g.,
triazolopyrimidines). It is also employed as a chiral resolving agent for acidic racemates.

This guide outlines the physicochemical profile, validated synthetic routes (biocatalytic and
chemical), analytical characterization, and safety protocols required for high-integrity research
and development.

Physicochemical Profile

The following data summarizes the core physical properties. Researchers should note that the
optical rotation is sensitive to solvent and concentration; batch-specific Certificates of Analysis
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(CoA) should always supersede literature values for critical steps.

Notes

Property Value | Description
Molecular Formula CsH10CIN

Molecular Weight 155.63 g/mol
Physical State Liquid

Clear, colorless to pale yellow.

[1]

Boiling Point

~105-110 °C @ 10-15 mmHg

Extrapolated from

racemate/analogs.

Density

1.106 g/mL (approx.)[1]

At 25 °C.

Refractive Index

1.551

Typical for chlorinated
phenethylamines.[1]

Levorotatory (-) behavior is
typical for (S)-1-

phenylethylamine analogs, but

Chirality (S)-Enantiomer specific rotation

must be validated per solvent

(e.g., MeOH vs. EtOH).

B Soluble in MeOH, EtOH, DCM,  Slightly soluble in water; forms
Solubility . .
EtOAcC salts with acids.

Estimated for the conjugate

pKa ~8.8-9.0

acid.

Synthetic Pathways & Production[2][3]

To access high enantiomeric excess (ee >99%), two primary methodologies are employed:

Enzymatic Kinetic Resolution (preferred for purity) and Asymmetric Reductive Amination

(preferred for scale).

Method A: Enzymatic Kinetic Resolution (Biocatalytic)
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This method utilizes a lipase (e.g., Candida antarctica Lipase B, CAL-B) to selectively acylate
the (R)-enantiomer from a racemic mixture, leaving the desired (S)-amine unreacted.

e Substrate: Racemic 1-(2-chlorophenyl)ethanamine.

» Reagent: Ethyl methoxyacetate or Ethyl acetate (Acyl donor).
o Catalyst: Immobilized CAL-B (e.g., Novozym 435).

e Solvent: MTBE or Toluene (anhydrous).

e Mechanism: The enzyme preferentially acetylates the (R)-amine. The (S)-amine remains as
the free base and is separated via acid-base extraction.

Method B: Asymmetric Reductive Amination (Chemical)

Direct synthesis from the ketone precursor using a chiral catalyst.

Precursor: 2'-Chloroacetophenone (CAS 2142-68-9).

Amine Source: Ammonium acetate or Ammonia gas.

Catalyst: Ru(I)-BINAP or Ir-Phosphoramidite complexes.

Reductant:

(high pressure) or Transfer Hydrogenation (HCOOH/TEA).

Advantage: Higher atom economy; avoids waste from the "wrong" enantiomer.

Synthesis Workflow Diagram
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Reductive Amination
(Non-selective)

Racemic Biocatalysis: Separation:
1-(2-Cl-phenylethylamine CAL-B Lipase + Acyl Donor Acid/Base Extraction

rrrrrrrrr

Target:
(S)-1-(2-Chlorophenylethanamine
(>99% ee)

Click to download full resolution via product page
Caption: Comparison of Biocatalytic Resolution vs. Direct Asymmetric Synthesis pathways.

Analytical Characterization

Validating the identity and purity of CAS 68285-26-7 is critical, particularly distinguishing it from
the (R)-enantiomer and the 3-chloro/4-chloro regioisomers.

Chiral HPLC

o Column: Polysaccharide-based chiral columns (e.g., Chiralpak AD-H or OD-H).
» Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).
e Detection: UV @ 254 nm (Phenyl absorption).

o Expectation: Baseline separation of (S) and (R) peaks.

Nuclear Magnetic Resonance (NMR)

e 'HNMR (CDCls, 400 MHz):
o 1.40 (d, 3H,
): Doublet characteristic of the methyl group.
o 4.55(q, 1H,
): Quartet for the chiral proton.

o 7.1-7.4 (m, 4H, Ar-H): Multiplet for the 2-substituted aromatic ring.
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» Chiral Shift Reagent: Addition of (R)-(-)-

-Methoxy-

-(trifluoromethyl)phenylacetic acid (Mosher's acid) will induce diastereomeric shifts, allowing
ee determination via NMR if HPLC is unavailable.

Analytical Logic Flow

Sample:
(S)-1-(2-Cl-phenyl)ethanamine

Confirm Structure Check Impurities \Determine (S)/(R) Ratio

Structural Identity Chemical Purity Enantiomeric Purity
(1H NMR / MS) (GC / achiral HPLC) (Chiral HPLC)

Validation:

>98% Chem Purity
>99% ee

Click to download full resolution via product page

Caption: Standard analytical workflow for validating chiral amine purity.

Applications in Drug Discovery[5][6]

(S)-1-(2-Chlorophenyl)ethanamine serves as a versatile pharmacophore and tool compound.

A. Chiral Intermediate for Pharmaceuticals

The 2-chlorophenyl moiety is a key structural feature in anti-platelet drugs (e.g., Clopidogrel
analogs) and various kinase inhibitors. The (S)-configuration often dictates the binding affinity
to protein targets where the spatial arrangement of the amine and the halogenated ring is
crucial for fitting into hydrophobic pockets.

B. Agrochemical Synthesis
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Used in the synthesis of Triazolopyrimidine herbicides. The chiral amine group is incorporated
to improve the selectivity and potency of the herbicide against specific weed species while
maintaining crop safety.

C. Chiral Resolving Agent

Due to its high optical purity and basicity, it is used to resolve racemic acids (e.g., chiral
carboxylic acids, mandelic acid derivatives) via diastereomeric salt formation.

Safety & Handling (SDS Summary)

Hazard Classification:

o Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
o Acute Toxicity: Harmful if swallowed.

Handling Protocols:

o PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield. Work inside
a fume hood.

o Storage: Store under inert gas (Nitrogen or Argon) at 2—8 °C. The amine is sensitive to air
(carbon dioxide absorption) and oxidation over time.

o Spill: Neutralize with weak acid (e.g., dilute acetic acid) before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1.2-(2-8F )2 95% | Sigma-Aldrich [sigmaaldrich.com]

e To cite this document: BenchChem. [(S)-1-(2-Chlorophenyl)ethanamine CAS 68285-26-7
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3024606#s-1-2-chlorophenyl-ethanamine-cas-68285-
26-7-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b3024606?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.com/TW/zh/product/aldrich/243736
https://www.benchchem.com/product/b3024606#s-1-2-chlorophenyl-ethanamine-cas-68285-26-7-properties
https://www.benchchem.com/product/b3024606#s-1-2-chlorophenyl-ethanamine-cas-68285-26-7-properties
https://www.benchchem.com/product/b3024606#s-1-2-chlorophenyl-ethanamine-cas-68285-26-7-properties
https://www.benchchem.com/product/b3024606#s-1-2-chlorophenyl-ethanamine-cas-68285-26-7-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3024606?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3024606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

